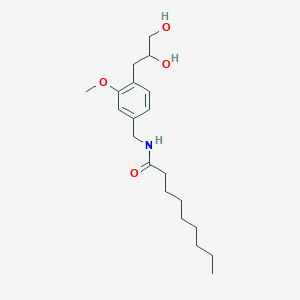

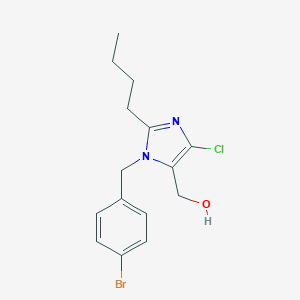

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their diverse biological activities, including antimicrobial properties. The presence of substituents like bromobenzyl and chloro groups may influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

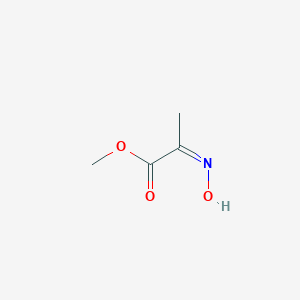

The synthesis of imidazole derivatives can be achieved through various methods. In the case of related compounds, such as the 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, the process involves condensing substituted imidazolyl-enones with hydroxylamine hydrochloride in the presence of sodium hydroxide in methanol . This method could potentially be adapted for the synthesis of 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole by altering the substituents used in the reaction.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial in determining their chemical and biological properties. Techniques such as Fourier-transfer infrared spectroscopy (FT-IR), Proton nuclear magnetic resonance (1H-NMR), Carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectrometry are commonly used for structural characterization . These methods provide detailed information about the functional groups, molecular framework, and electronic environment of the compound, which are essential for understanding its reactivity and interactions.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms in the imidazole ring and the substituents attached to it. The molecular electrostatic potential (MEP) can be studied to determine these reactive sites and predict the compound's behavior in chemical reactions . The presence of electron-withdrawing groups like chloro and electron-donating groups like hydroxymethyl can influence the compound's electrophilic and nucleophilic properties, respectively.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, photoluminescence (PL), and thermal stability, are influenced by their molecular structure. Techniques like UV-Vis spectroscopy, PL spectra, cyclic voltammetry (CV), and thermogravimetric analysis (TGA) are used to study these properties . These analyses help in understanding the compound's behavior under different conditions and its potential applications in various fields, including materials science and pharmaceuticals.

科学研究应用

Environmental Applications

The occurrence, fate, and behavior of parabens, including those with bromobenzyl groups, in aquatic environments have been extensively reviewed. These compounds, due to their widespread use in consumer products, have been detected in water bodies, raising concerns about their environmental impact and the need for monitoring and remediation strategies (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological Applications

In the pharmacological field, the therapeutic potential and pharmacokinetics of compounds similar to 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole have been reviewed. For instance, DuP 753, a closely related imidazole derivative, exhibits significant pharmacological effects, particularly as a selective and competitive antagonist of angiotensin II receptors, suggesting potential applications in the treatment of hypertension and related cardiovascular conditions (Wong et al., 1991).

Material Science Applications

The study of brominated flame retardants, including compounds with bromobenzyl groups, has highlighted their occurrence in various matrices and raised concerns regarding their environmental and health impacts. This research emphasizes the need for safer alternatives and the development of new materials with reduced ecological footprints (Zuiderveen, Slootweg, & de Boer, 2020).

安全和危害

未来方向

属性

CAS 编号 |

151012-31-6 |

|---|---|

产品名称 |

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole |

分子式 |

C₁₅H₁₈BrClN₂O |

分子量 |

357.67 g/mol |

IUPAC 名称 |

[3-[(4-bromophenyl)methyl]-2-butyl-5-chloroimidazol-4-yl]methanol |

InChI |

InChI=1S/C15H18BrClN2O/c1-2-3-4-14-18-15(17)13(10-20)19(14)9-11-5-7-12(16)8-6-11/h5-8,20H,2-4,9-10H2,1H3 |

InChI 键 |

LOSZLEJFCKVKOK-UHFFFAOYSA-N |

SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)Br)CO)Cl |

规范 SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)Br)CO)Cl |

其他 CAS 编号 |

151012-31-6 |

Pictograms |

Irritant |

同义词 |

1-[(4-Bromophenyl)methyl]-2-butyl-4-chloro-1H-imidazole-5-methanol; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B130549.png)